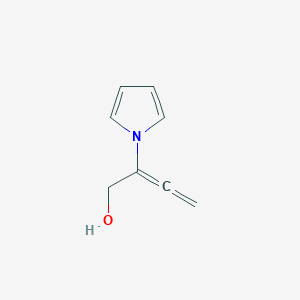
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-, also known as 2-Methyl-4-(2-methylphenylamino)quinoline-1-carboxylic acid, is a chemical compound with a molecular formula of C19H16N2O2. It is a quinoline derivative that has been extensively studied for its potential applications in scientific research.
作用机制
The exact mechanism of action of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant properties may be attributed to its ability to inhibit the production of reactive oxygen species and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and oxidative stress. Its anticancer properties may be attributed to its ability to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cancer progression.
生化和生理效应
Studies have shown that 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can modulate various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.
实验室实验的优点和局限性
One of the main advantages of using 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- in lab experiments is its versatility. It can be used for a wide range of applications such as anti-inflammatory and anticancer studies, metal ion detection, and Alzheimer's disease research. Another advantage is its relatively low toxicity and high stability. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the study of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)-. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, the development of more soluble derivatives of this compound may expand its potential applications in scientific research.
合成方法
The synthesis of 4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- can be achieved through several methods. One of the most common methods is the reaction of 2-amino-5-methylbenzoic acid with 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired product with a yield of approximately 60-70%. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of Alzheimer's disease.
属性
CAS 编号 |
171204-16-3 |
|---|---|
产品名称 |
4-Quinolinecarboxylic acid, 2-((2-methylphenyl)amino)- |
分子式 |
C17H14N2O2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
2-(2-methylanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)18-16-10-13(17(20)21)12-7-3-5-9-15(12)19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI 键 |
BXWFNZMPQZJWJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
规范 SMILES |
CC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
其他 CAS 编号 |
171204-16-3 |
同义词 |
2-[(2-methylphenyl)amino]quinoline-4-carboxylic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



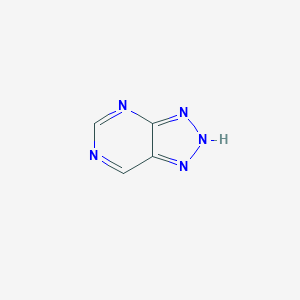



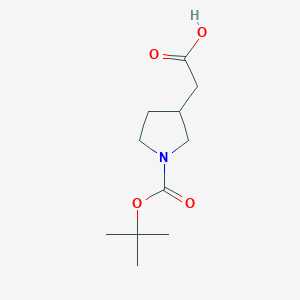
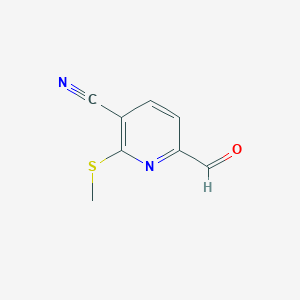
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

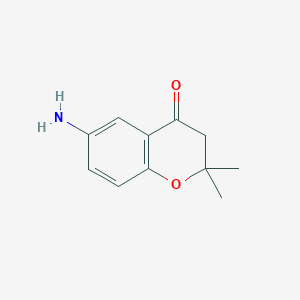
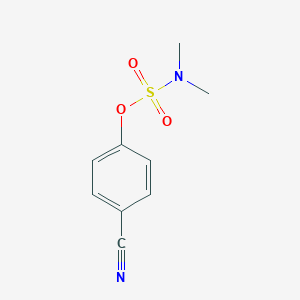
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
